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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature and classification

systems for fatty acids, crucial for professionals in research, science, and drug development.

Understanding these systems is fundamental for interpreting biochemical data, designing

experiments, and developing therapeutic agents that target lipid metabolism.

Fatty Acid Nomenclature Systems
Fatty acids are aliphatic carboxylic acids, vital as energy sources and as integral components

of cellular structures.[1] The naming and identification of these molecules follow several

conventions, each with specific applications in different scientific contexts.[2]

Systematic (IUPAC) Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method

for naming fatty acids based on their chemical structure.[3] The name is derived from the

parent hydrocarbon, with the "-e" ending replaced by "-oic acid".[3] For instance, a saturated

fatty acid with 18 carbons is named octadecanoic acid. The position of double bonds in

unsaturated fatty acids is indicated by a numeral preceding the "-enoic" suffix, denoting the

carbon atom where the double bond begins, counting from the carboxyl group as carbon 1.[3]
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Many fatty acids are known by their common names, which are often derived from their original

source.[3] For example, palmitic acid is abundant in palm oil, and oleic acid is a major

component of olive oil.[1][3] While less systematic, these names are widely used in literature

and must be familiar to researchers.[3]

Shorthand Notation
A shorthand notation is commonly used to describe the structure of fatty acids succinctly. This

system provides the number of carbon atoms and the number of double bonds, separated by a

colon. For example, an 18-carbon fatty acid with one double bond is denoted as 18:1.

Delta (Δ) and Omega (ω) Nomenclature for Unsaturated
Fatty Acids
Two primary systems are used to specify the location of double bonds in unsaturated fatty

acids: the delta (Δ) and omega (ω) systems.[4][5]

Delta (Δ) Nomenclature: This system indicates the position of double bonds by counting from

the carboxyl (–COOH) end of the fatty acid.[2][5] The symbol Δ is followed by a superscript

number indicating the first carbon of the double bond. For example, oleic acid (18:1) has its

double bond starting at the 9th carbon from the carboxyl end, so its delta notation is 18:1Δ⁹.

[6]

Omega (ω) or n- Nomenclature: Widely used in nutrition and physiology, this system counts

from the methyl (–CH₃) or omega end of the fatty acid chain.[4][7] The position of the first

double bond determines the fatty acid's classification. For instance, linoleic acid (18:2) has

its first double bond six carbons from the omega end, classifying it as an omega-6 fatty acid.

[8] This system is particularly important as the omega classification of a fatty acid cannot be

altered by metabolic processes in the human body.[3]

Classification of Fatty Acids
Fatty acids are categorized based on several key structural features, including the presence

and number of double bonds, the length of their carbon chain, and their essentiality in the diet.

[8][9]
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Based on Saturation
Saturated Fatty Acids (SFAs): These fatty acids have no double bonds in their hydrocarbon

chain.[10] They are "saturated" with hydrogen atoms.

Monounsaturated Fatty Acids (MUFAs): These contain one carbon-carbon double bond.[9]

Polyunsaturated Fatty Acids (PUFAs): These have two or more carbon-carbon double bonds.

[9] The double bonds in naturally occurring unsaturated fatty acids are typically in the cis

configuration, which introduces a kink in the fatty acid chain.[11]

Based on Chain Length
Fatty acids are also classified by the length of their carbon chain:[9][10]

Short-Chain Fatty Acids (SCFAs): Fewer than 6 carbon atoms.[9]

Medium-Chain Fatty Acids (MCFAs): 6 to 12 carbon atoms.[10]

Long-Chain Fatty Acids (LCFAs): 13 to 21 carbon atoms.[10]

Very Long-Chain Fatty Acids (VLCFAs): 22 or more carbon atoms.[10]

Essential and Non-Essential Fatty Acids
Essential Fatty Acids: These cannot be synthesized by the human body and must be

obtained from the diet.[11] The two primary essential fatty acids are linoleic acid (an omega-

6 fatty acid) and α-linolenic acid (an omega-3 fatty acid).[11]

Non-Essential Fatty Acids: These can be synthesized by the body.[9]

Quantitative Data of Common Fatty Acids
The physical properties of fatty acids, such as melting point, are influenced by their chain

length and degree of saturation. Saturated fatty acids have higher melting points than

unsaturated fatty acids of the same chain length. The presence of cis double bonds in

unsaturated fatty acids introduces bends in the chain, preventing them from packing closely

together and thus lowering their melting point.[12]
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Fatty Acid Shorthand Notation Type Melting Point (°C)

Lauric Acid 12:0 Saturated 44

Myristic Acid 14:0 Saturated 58

Palmitic Acid 16:0 Saturated 63

Stearic Acid 18:0 Saturated 70

Oleic Acid 18:1Δ⁹ Monounsaturated 16

Linoleic Acid 18:2Δ⁹,¹² Polyunsaturated -5

α-Linolenic Acid 18:3Δ⁹,¹²,¹⁵ Polyunsaturated -11

Arachidonic Acid 20:4Δ⁵,⁸,¹¹,¹⁴ Polyunsaturated -49.5

Eicosapentaenoic

Acid (EPA)
20:5Δ⁵,⁸,¹¹,¹⁴,¹⁷ Polyunsaturated -54

Docosahexaenoic

Acid (DHA)
22:6Δ⁴,⁷,¹⁰,¹³,¹⁶,¹⁹ Polyunsaturated -44

Table 1: Melting points of common fatty acids.[13][14]

The composition of fatty acids varies significantly among different dietary fats and oils.
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Oil/Fat Saturated (%)
Monounsaturated
(%)

Polyunsaturated
(%)

Canola Oil 7.46 64.1 28.49

Olive Oil 14.19 74.99 10.82

Soybean Oil 16.27 23.69 60.0

Corn Oil 13.6 28.97 57.43

Sunflower Oil 10.79 20.42 68.8

Coconut Oil 91.92 6.16 1.91

Palm Oil 51.57 38.7 9.73

Butter 68.1 27.87 4.0

Lard 41.1 47.23 11.73

Table 2: Fatty acid composition of common dietary oils and fats.[2][15]

Key Metabolic and Signaling Pathways
Fatty acids are central to several critical metabolic and signaling pathways.

Beta-Oxidation
Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the

mitochondria to produce acetyl-CoA, NADH, and FADH₂.[4][16] This pathway is a major source

of cellular energy.
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Beta-Oxidation Pathway

Fatty Acid Biosynthesis
Fatty acid synthesis is the anabolic process of creating fatty acids from acetyl-CoA and

malonyl-CoA, primarily occurring in the cytoplasm.[9][17]
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Fatty Acid Biosynthesis

Eicosanoid Synthesis
Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty

acids, primarily arachidonic acid.[8] They play crucial roles in inflammation, immunity, and

central nervous system function.[18]
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Eicosanoid Synthesis Pathway

Experimental Protocols for Fatty Acid Analysis
Accurate analysis of fatty acid composition is critical in many research and industrial settings.

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid

chromatography (HPLC) are two of the most powerful and widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Fatty Acid Methyl Esters (FAMEs)
GC-MS is a gold-standard method for the quantitative analysis of fatty acids. Fatty acids are

typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis.[19]

Methodology:

Lipid Extraction: Lipids are extracted from the sample matrix using a solvent system, typically

a mixture of chloroform and methanol.
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Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g.,

methanolic NaOH) to release the free fatty acids from their glycerol backbone.

Methylation: The free fatty acids are converted to FAMEs. A common method involves the

use of boron trifluoride (BF₃) in methanol.[19]

To approximately 100 mg of the extracted lipid sample, add 2 mL of 0.5 N methanolic

NaOH.

Heat the mixture in a sealed tube at 100°C for 5 minutes.

After cooling, add 2 mL of 14% BF₃-methanol solution and heat again at 100°C for 5

minutes.

Cool the sample and add 2 mL of hexane and 1 mL of saturated NaCl solution.

Vortex the mixture and centrifuge to separate the layers. The upper hexane layer

containing the FAMEs is collected for GC-MS analysis.

GC-MS Analysis:

Injection: 1 µL of the FAMEs extract is injected into the GC.

Column: A capillary column with a polar stationary phase (e.g., biscyanopropyl

polysiloxane) is typically used for the separation of FAMEs, including cis and trans

isomers.

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs

based on their boiling points and polarity. A typical program might start at 100°C, hold for 4

minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry: The eluting FAMEs are ionized (typically by electron ionization), and

the resulting ions are separated by their mass-to-charge ratio, allowing for identification

and quantification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://gcms.cz/labrulez-bucket-strapi-h3hsga3/paper/FFAR2931A-UNV.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180532?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Lipid_Extraction

Solvent
Extraction Saponification

Methanolic
NaOH MethylationBF₃-Methanol GC_Injection GC_Separation

Capillary
Column MS_Detection

Ionization &
Mass Analysis Data_AnalysisQuantification

Click to download full resolution via product page

GC-MS Workflow for FAME Analysis

High-Performance Liquid Chromatography (HPLC)
Analysis of Fatty Acids
HPLC is a versatile technique for fatty acid analysis, particularly for less volatile or heat-

sensitive fatty acids.[20] Reversed-phase HPLC is the most common mode used.[20]

Methodology:

Sample Preparation:

Extraction: Similar to GC-MS, lipids are first extracted from the sample.

Saponification: The extracted lipids are saponified to yield free fatty acids.

Derivatization (Optional but Recommended): To enhance detection, especially with UV-Vis

or fluorescence detectors, the carboxyl group of the fatty acids can be derivatized.[20]

Phenacyl esters are common derivatives for UV detection.

The dried fatty acid sample is dissolved in acetonitrile.

A derivatizing agent (e.g., 2-bromoacetophenone) and a catalyst (e.g., a crown ether)

are added.

The mixture is heated to facilitate the reaction.

HPLC Analysis:

Column: A reversed-phase C18 column is typically used.[21]

Mobile Phase: A gradient of acetonitrile and water is commonly employed.[21]
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Detection:

UV Detection: If the fatty acids have been derivatized with a UV-absorbing

chromophore, a UV detector set at the appropriate wavelength (e.g., 254 nm for

phenacyl esters) is used.[21]

Evaporative Light Scattering Detector (ELSD): An ELSD can be used for the detection

of underivatized fatty acids, as it does not require the analyte to have a chromophore.

[22]

Quantification: The concentration of each fatty acid is determined by comparing its peak

area to that of a known standard.

Sample Extraction Saponification DerivatizationOptional HPLC_Injection HPLC_SeparationC18 Column DetectionUV or ELSD Data_Analysis

Click to download full resolution via product page

HPLC Workflow for Fatty Acid Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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